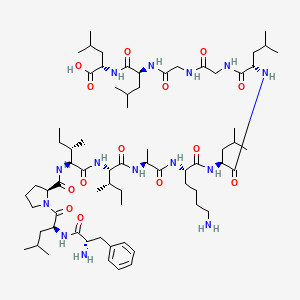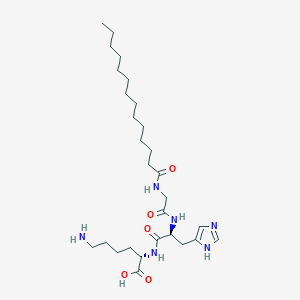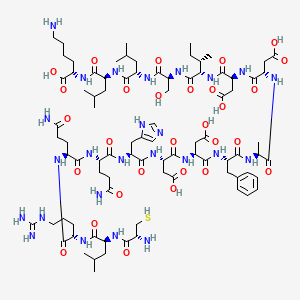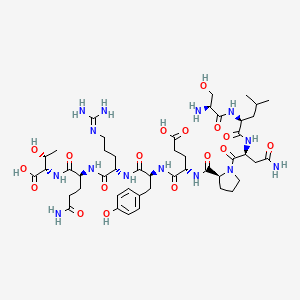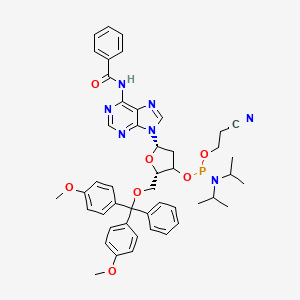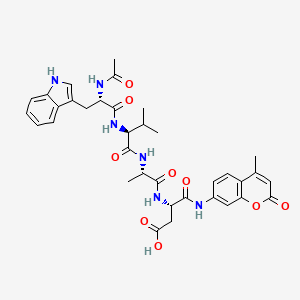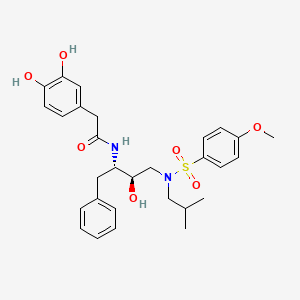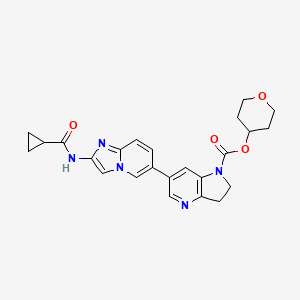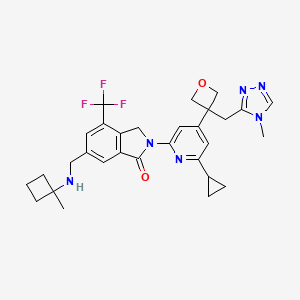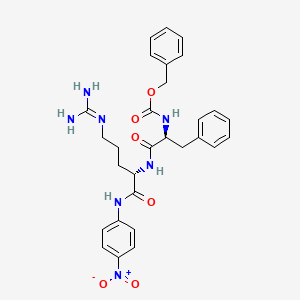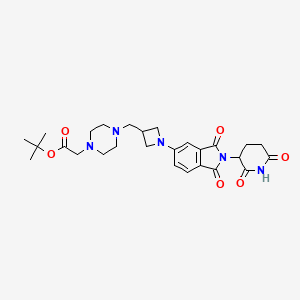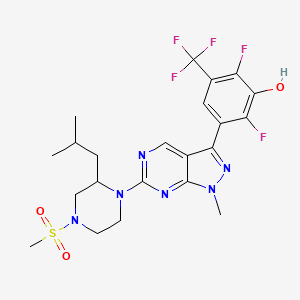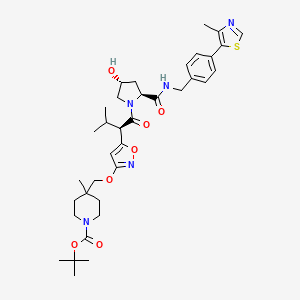
E3 Ligase Ligand-linker Conjugate 61
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 61 is a compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which harnesses the cellular ubiquitin-proteasome system to selectively degrade proteins of interest. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects it to a target protein ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 61 involves multiple steps, starting with the preparation of the E3 ligase ligand and the target protein ligand. These ligands are then connected via a linker. The synthetic route typically includes:
Linker Attachment: The linker is attached to the E3 ligase ligand using reagents like primary amines and DIPEA in DMF at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields, using automated synthesis equipment, and employing large-scale purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 61 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands or linker.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Coupling Reactions: Forming bonds between the ligands and the linker.
Common Reagents and Conditions
Common reagents used in these reactions include:
Primary Amines: For linker attachment.
DIPEA (N,N-Diisopropylethylamine): As a base in coupling reactions.
DMF (Dimethylformamide): As a solvent in high-temperature reactions.
Major Products Formed
The major product formed from these reactions is the complete this compound, which is then used in PROTAC applications .
科学研究应用
E3 Ligase Ligand-linker Conjugate 61 has a wide range of scientific research applications, including:
Chemistry: Used in the development of new PROTAC molecules for targeted protein degradation.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Employed in drug discovery and development processes to identify and validate new drug targets.
作用机制
The mechanism of action of E3 Ligase Ligand-linker Conjugate 61 involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific E3 ligases such as von Hippel-Lindau (VHL) .
相似化合物的比较
E3 Ligase Ligand-linker Conjugate 61 is unique compared to other similar compounds due to its specific ligand and linker composition. Similar compounds include:
CRBN-based PROTACs: Utilizing cereblon as the E3 ligase.
MDM2-based PROTACs: Targeting the mouse double minute 2 homolog E3 ligase.
IAP-based PROTACs: Using inhibitors of apoptosis proteins as the E3 ligase.
These compounds differ in their E3 ligase ligands and the specific proteins they target for degradation, highlighting the versatility and specificity of this compound in targeted protein degradation .
属性
分子式 |
C36H49N5O7S |
|---|---|
分子量 |
695.9 g/mol |
IUPAC 名称 |
tert-butyl 4-[[5-[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxymethyl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C36H49N5O7S/c1-22(2)30(28-17-29(39-48-28)46-20-36(7)12-14-40(15-13-36)34(45)47-35(4,5)6)33(44)41-19-26(42)16-27(41)32(43)37-18-24-8-10-25(11-9-24)31-23(3)38-21-49-31/h8-11,17,21-22,26-27,30,42H,12-16,18-20H2,1-7H3,(H,37,43)/t26-,27+,30-/m1/s1 |
InChI 键 |
XLNQNKYTZOQOSM-HRHHFINDSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


